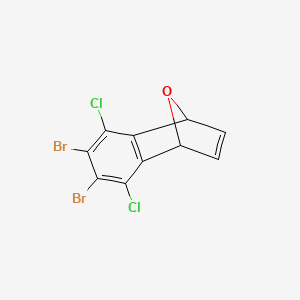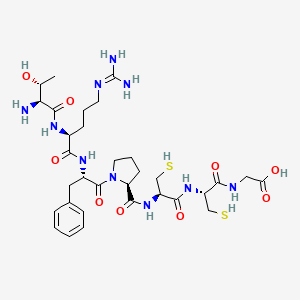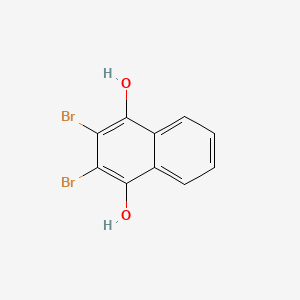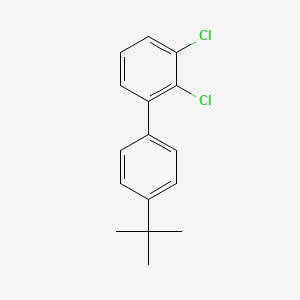
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, along with an epoxide group. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method involves the nitration of 2,3-dibromonaphthalene to yield 2,3-dibromo-5-nitronaphthalene. This intermediate is then subjected to sequential reduction, diazotisation, hydrolysis, and oxidation with Fremy’s salt to produce 6,7-dibromo-1,4-naphthoquinone. The final step involves the epoxidation of the naphthoquinone to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Fremy’s salt is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Lacks the chlorine atoms but has similar structural features.
6,7-Dichloro-1,4-dihydro-1,4-epoxynaphthalene: Lacks the bromine atoms but has similar structural features.
6,7-Dibromo-1,4-naphthoquinone: Lacks the epoxide group but is a key intermediate in the synthesis of the target compound.
Uniqueness
6,7-Dibromo-5,8-dichloro-1,4-dihydro-1,4-epoxynaphthalene is unique due to the presence of both bromine and chlorine atoms along with an epoxide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
144474-61-3 |
|---|---|
Formule moléculaire |
C10H4Br2Cl2O |
Poids moléculaire |
370.85 g/mol |
Nom IUPAC |
4,5-dibromo-3,6-dichloro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C10H4Br2Cl2O/c11-7-8(12)10(14)6-4-2-1-3(15-4)5(6)9(7)13/h1-4H |
Clé InChI |
QSGJLBMGBNRJJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3=C(C1O2)C(=C(C(=C3Cl)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)


![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)

![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)

